1-Benzo[b]thiophen-2-yl-ethanol
Overview
Description
1-Benzo[b]thiophen-2-yl-ethanol is a chemical compound with the molecular formula C10H10OS. It is a derivative of benzothiophene, a heterocyclic compound containing a sulfur atom. This compound is known for its applications in medicinal chemistry and as an intermediate in the synthesis of various biologically active molecules .
Mechanism of Action
Target of Action
1-Benzo[b]thiophen-2-yl-ethanol is an intermediate used to prepare amino sugar and related sugar derivatives of indolopyrrolocarbazoles as antitumors . It is also an impurity of Zileuton, an inhibitor of 5-lipoxygenase , the initial enzyme in the biosynthesis of leukotrienes from Arachidonic Acid . Therefore, the primary target of this compound is the 5-lipoxygenase enzyme.
Mode of Action
It is known that it inhibits the 5-lipoxygenase enzyme, which is the initial enzyme in the biosynthesis of leukotrienes from arachidonic acid . By inhibiting this enzyme, it can potentially reduce the production of leukotrienes, which are involved in inflammatory responses.
Biochemical Pathways
The compound affects the leukotriene biosynthesis pathway by inhibiting the 5-lipoxygenase enzyme . Leukotrienes are lipid mediators of inflammation, and their overproduction can lead to pathological conditions such as asthma. By inhibiting the production of leukotrienes, this compound can potentially alleviate these conditions.
Pharmacokinetics
It is known that the compound has a melting point of 58-583 °C and a boiling point of 100-101 °C (Press: 2 Torr) . Its density is predicted to be 1.236±0.06 g/cm3 . These properties may influence its absorption, distribution, metabolism, and excretion (ADME) in the body, and thus its bioavailability.
Result of Action
The inhibition of 5-lipoxygenase by this compound leads to a decrease in the production of leukotrienes . This can potentially reduce inflammation and alleviate symptoms in conditions such as asthma.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, its stability may be affected by temperature, as it has a specific melting and boiling point . Furthermore, its solubility in different solvents can influence its absorption and distribution in the body.
Biochemical Analysis
Biochemical Properties
1-Benzo[b]thiophen-2-yl-ethanol plays a significant role in biochemical reactions, particularly in the inhibition of enzymes. It interacts with 5-lipoxygenase, an enzyme involved in the biosynthesis of leukotrienes, which are inflammatory mediators. By inhibiting 5-lipoxygenase, this compound can reduce the production of leukotrienes, thereby exhibiting anti-inflammatory properties . This interaction is crucial in the context of its use as an impurity in Zileuton, an antiasthmatic drug.
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with 5-lipoxygenase leads to a decrease in leukotriene production, which can alter inflammatory responses in cells . This modulation of inflammatory pathways can have downstream effects on gene expression and cellular metabolism, potentially impacting cell proliferation and survival.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, particularly enzymes. It acts as an inhibitor of 5-lipoxygenase by binding to the enzyme’s active site, preventing the conversion of arachidonic acid to leukotrienes . This inhibition can lead to a reduction in inflammatory responses. Additionally, the compound may influence gene expression by modulating transcription factors involved in inflammatory pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It is typically stored at temperatures between 2-8°C to maintain its stability . Over time, degradation of the compound may occur, potentially reducing its efficacy in inhibiting 5-lipoxygenase. Long-term studies in vitro and in vivo are necessary to fully understand the temporal effects of this compound on cellular function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may effectively inhibit 5-lipoxygenase and reduce inflammation without causing significant adverse effects . At higher doses, toxic or adverse effects may be observed, including potential hepatotoxicity and gastrointestinal disturbances. It is important to determine the threshold dose that maximizes therapeutic effects while minimizing toxicity.
Metabolic Pathways
This compound is involved in metabolic pathways related to the biosynthesis of leukotrienes. It interacts with 5-lipoxygenase, inhibiting its activity and reducing the conversion of arachidonic acid to leukotrienes This inhibition can affect metabolic flux and metabolite levels, particularly those involved in inflammatory responses
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can influence the compound’s localization and accumulation in specific cellular compartments . Understanding the transport mechanisms is crucial for optimizing the delivery and efficacy of this compound in therapeutic applications.
Subcellular Localization
The subcellular localization of this compound can affect its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can influence its interactions with enzymes and other biomolecules, thereby modulating its biochemical and cellular effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Benzo[b]thiophen-2-yl-ethanol can be synthesized through several methods. One common approach involves the reduction of 1-benzo[b]thiophen-2-yl-ethanone using reducing agents such as sodium borohydride or lithium aluminum hydride. The reaction typically occurs in anhydrous solvents like tetrahydrofuran or diethyl ether under controlled temperatures .
Industrial Production Methods: In industrial settings, the production of this compound often involves catalytic hydrogenation processes. These methods utilize catalysts such as palladium on carbon (Pd/C) to facilitate the reduction of the corresponding ketone under hydrogen gas at elevated pressures and temperatures .
Chemical Reactions Analysis
Types of Reactions: 1-Benzo[b]thiophen-2-yl-ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 1-benzo[b]thiophen-2-yl-ethanone using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: As mentioned earlier, the reduction of 1-benzo[b]thiophen-2-yl-ethanone yields this compound.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran.
Substitution: Thionyl chloride in dichloromethane or phosphorus tribromide in ether.
Major Products Formed:
Oxidation: 1-Benzo[b]thiophen-2-yl-ethanone.
Reduction: this compound.
Substitution: Various substituted benzothiophene derivatives.
Scientific Research Applications
1-Benzo[b]thiophen-2-yl-ethanol has several applications in scientific research:
Comparison with Similar Compounds
2-Acetylbenzothiophene:
2-Amino-1-Benzo[b]thiophen-2-yl-ethanol: This compound contains an amino group in addition to the hydroxyl group, making it more versatile in chemical reactions.
Uniqueness: 1-Benzo[b]thiophen-2-yl-ethanol is unique due to its specific hydroxyl functional group, which allows for selective reactions and the formation of various derivatives. Its role as an intermediate in the synthesis of biologically active molecules further highlights its importance in medicinal chemistry .
Properties
IUPAC Name |
1-(1-benzothiophen-2-yl)ethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10OS/c1-7(11)10-6-8-4-2-3-5-9(8)12-10/h2-7,11H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEPZZRRTVYYLEX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=CC=CC=C2S1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80409239 | |
Record name | 1-Benzo[b]thiophen-2-yl-ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80409239 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51868-95-2 | |
Record name | 1-Benzo[b]thiophen-2-yl-ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80409239 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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